molecular formula C9H9F3N2 B12994182 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine CAS No. 1211525-01-7

7-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine

Cat. No.: B12994182
CAS No.: 1211525-01-7
M. Wt: 202.18 g/mol
InChI Key: HHPPBMRYOABBPZ-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of a trifluoromethyl group in its structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine typically involves the introduction of a trifluoromethyl group into a naphthyridine framework. One common method includes the use of trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as tetrabutylammonium fluoride .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding amines .

Scientific Research Applications

7-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

    Fluoxetine: A well-known pharmaceutical compound with a trifluoromethyl group.

    Celecoxib: An anti-inflammatory drug containing a trifluoromethyl group.

    Bicalutamide: Used in the treatment of prostate cancer.

Uniqueness: 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine is unique due to its naphthyridine core, which provides a distinct structural framework compared to other trifluoromethylated compounds. This uniqueness allows for specific interactions with biological targets, making it valuable in various research and industrial applications .

Properties

CAS No.

1211525-01-7

Molecular Formula

C9H9F3N2

Molecular Weight

202.18 g/mol

IUPAC Name

7-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)6-4-8-7(14-5-6)2-1-3-13-8/h4-5,13H,1-3H2

InChI Key

HHPPBMRYOABBPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=N2)C(F)(F)F)NC1

Origin of Product

United States

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